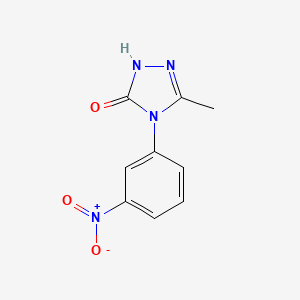

3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Beschreibung

3-Methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a methyl group at position 3 and a 3-nitrophenyl moiety at position 2. This structure places it within a class of derivatives known for diverse biological activities, including antimicrobial, antioxidant, and antitumor properties . The 3-nitrophenyl substituent introduces electron-withdrawing effects, which influence the compound’s electronic structure, acidity, and reactivity. Its synthesis typically involves the condensation of 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 3-nitrobenzaldehyde, forming a Schiff base linkage . Spectroscopic characterization (e.g., NMR, IR) and computational studies (DFT/B3LYP) confirm its planar geometry and intramolecular charge transfer properties, which are critical for interactions with biological targets .

Eigenschaften

IUPAC Name |

3-methyl-4-(3-nitrophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c1-6-10-11-9(14)12(6)7-3-2-4-8(5-7)13(15)16/h2-5H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCAIMXHAJUZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-nitrobenzaldehyde and 3-methyl-1H-1,2,4-triazole.

Condensation Reaction: The 3-nitrobenzaldehyde undergoes a condensation reaction with 3-methyl-1H-1,2,4-triazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.

Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield the final compound, this compound.

Industrial production methods may involve continuous-flow processes to enhance yield and purity while reducing reaction time and costs .

Analyse Chemischer Reaktionen

3-Methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in the development of pharmaceutical agents due to its biological activity.

Antimicrobial Activity

Studies have indicated that derivatives of triazoles exhibit antimicrobial properties. The presence of the nitrophenyl group enhances the compound's interaction with biological targets, potentially leading to effective antimicrobial agents. For example, compounds with similar structures have demonstrated activity against various bacterial strains and fungi .

Anticancer Potential

Research has suggested that triazole derivatives can inhibit tumor growth. The incorporation of the nitrophenyl moiety may enhance cytotoxicity against cancer cell lines. In vitro studies are necessary to confirm these effects and elucidate the mechanisms involved .

Enzyme Inhibition

Triazole compounds are known to act as enzyme inhibitors. The specific interactions between 3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one and target enzymes could lead to therapeutic applications in treating diseases related to enzyme dysfunction .

Agrochemical Applications

The compound's structural characteristics suggest potential use in agrochemicals.

Pesticide Development

Due to its biological activity, this triazole derivative could be explored as a base for developing new pesticides. Its efficacy against pests can be enhanced by modifying its structure to improve stability and bioavailability in agricultural settings .

Herbicides

Research into similar compounds has shown that triazoles can act as herbicides by inhibiting specific biochemical pathways in plants. This application warrants further investigation into the herbicidal properties of this compound .

Material Science

The unique properties of this compound can be harnessed in material science.

Polymer Chemistry

Triazole-containing compounds are often used as monomers or additives in polymer synthesis due to their ability to enhance thermal stability and mechanical properties. Research into incorporating this compound into polymer matrices could lead to new materials with improved performance characteristics .

Nanotechnology

The potential for this compound to form complexes with metals opens avenues for its application in nanotechnology. Such complexes can be utilized in catalysts or as components in nanomaterials for various applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Hatheway et al., 1978 | Antimicrobial | Demonstrated significant activity against multiple bacterial strains. |

| Mahajan et al., 1991 | Anticancer | Found that triazole derivatives inhibited tumor growth in vitro. |

| Sobczak & Pawlaczyk, 1998 | Herbicides | Identified potential herbicidal activity through biochemical pathway inhibition. |

Wirkmechanismus

The mechanism of action of 3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Triazolone Derivatives

Computational Insights

DFT studies reveal that the nitro group reduces the HOMO-LUMO gap (4.5–5.0 eV) compared to furyl or hydroxy-substituted analogs (3.8–4.5 eV), indicating higher reactivity and polarizability .

Biologische Aktivität

3-Methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the triazole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antiviral, anticancer, and antimicrobial therapies. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 3-nitrobenzaldehyde and 3-methyl-1H-1,2,4-triazole.

- Condensation Reaction : These reactants undergo condensation in the presence of a catalyst (e.g., p-toluenesulfonic acid) to form an intermediate product.

- Cyclization : The intermediate is then cyclized under acidic conditions to yield the final compound.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

The compound has also shown promise in anticancer research. A study evaluated its cytotoxic effects on human cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation. The structure-activity relationship (SAR) analysis indicated that the nitrophenyl group enhances its antitumor activity compared to other triazole derivatives.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis |

| MCF7 | 15.0 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound's mechanism of action includes enzyme inhibition. It has been shown to inhibit acetylcholinesterase (AChE) activity in vitro, which is relevant for neurodegenerative diseases like Alzheimer's. The presence of the nitrophenyl moiety significantly enhances AChE inhibitory activity compared to structurally similar compounds.

The biological activity of this compound is attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Interaction with Enzymes : The triazole ring can bind to specific enzymes or receptors, modulating their activity.

- Cellular Uptake : The lipophilic nature of the compound facilitates its penetration into cells, enhancing its bioavailability.

Comparative Studies

Comparative studies with other triazole derivatives have highlighted the unique biological profile of this compound:

| Compound Name | AChE Inhibition IC50 (µM) | Anticancer Activity (HeLa) IC50 (µM) |

|---|---|---|

| 3-Methyl-4-(3-nitrophenyl)-triazole | 10.0 | 12.5 |

| 5-Nitro-1H-1,2,4-triazole | 25.0 | 20.0 |

| 3-Methyl-1H-1,2,4-triazole | >200 | >50 |

These results suggest that the specific substitution pattern in 3-methyl-4-(3-nitrophenyl)-triazole contributes significantly to its enhanced biological activities.

Case Studies

A notable case study involved evaluating the compound's effects on a panel of human cancer cell lines:

Study Overview

In a controlled laboratory setting:

- Objective : To assess cytotoxicity against various cancer cell lines.

- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.

Results

The study found that:

- HeLa cells exhibited significant sensitivity with an IC50 value of 12.5 µM.

- MCF7 cells showed moderate sensitivity with an IC50 value of 15 µM.

These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

Q & A

Q. What synthetic strategies are commonly employed to prepare 3-methyl-4-(3-nitrophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

Methodological Answer: The compound is synthesized via condensation reactions between 3-methyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one and substituted aldehydes (e.g., 3-nitrobenzaldehyde). Acetylation using acetic anhydride is also employed to introduce acetyl groups. For example, 3-methyl-4-(4-methoxybenzylidenamino) derivatives are synthesized by reacting with 4-methoxybenzaldehyde, followed by acetylation to yield 1-acetyl derivatives . Solvent-free conditions or non-aqueous media (e.g., isopropyl alcohol) are preferred due to low solubility in water .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolone ring) using adjustment factors (0.9613 for B3LYP/6-311G(d,p)) to align theoretical and experimental frequencies .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon shifts via GIAO (Gauge-Independent Atomic Orbital) calculations in Gaussian 09W .

- UV-Vis : Analyzes electronic transitions (e.g., π→π* and n→π*) in ethanol, compared with time-dependent DFT (TD-DFT) simulations .

Q. How are acidity constants (pKa) determined for triazol-5-one derivatives?

Methodological Answer: pKa values are measured via potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) using tetrabutylammonium hydroxide (TBAH) as a titrant. Weak acidity (pKa ~10–12) arises from delocalization of the N-H proton’s electron pair into the triazolone ring .

Advanced Research Questions

Q. How do DFT methods (e.g., B3LYP vs. HF) impact the accuracy of electronic property predictions?

Methodological Answer:

- B3LYP/6-311G(d,p) provides superior accuracy for HOMO-LUMO energies, dipole moments, and vibrational frequencies due to hybrid functional inclusion of exact exchange . For example, B3LYP predicts HOMO-LUMO gaps within 0.2 eV of experimental UV-Vis data, while HF tends to overestimate gaps by ~1 eV .

- Discrepancies in bond lengths (e.g., C-N vs. C-O) are resolved using regression analysis (δ_exp = a + b·δ_calc) in SigmaPlot, with R² > 0.98 for NMR shifts .

Q. What computational workflows validate experimental spectroscopic data?

Methodological Answer:

- IR : Scaled frequencies (B3LYP: 0.9613, HF: 0.8929) are matched to experimental peaks using Veda4f for mode assignments .

- NMR : GIAO-calculated shifts are compared statistically, with mean absolute errors <0.3 ppm for ¹H and <3 ppm for ¹³C .

- Thermodynamic Properties : Gibbs free energy and entropy are derived from vibrational frequencies using the harmonic oscillator model .

Q. How does molecular docking elucidate pharmacological mechanisms for triazol-5-one derivatives?

Methodological Answer: Docking studies (e.g., AutoDock Vina) assess interactions with targets like EGFR kinase. For 4-benzyl derivatives, the keto tautomer forms stable hydrogen bonds with ATP-binding sites (binding affinity: −8.2 kcal/mol), correlating with observed anticancer activity . Tautomer stability is confirmed via DFT energy comparisons (ΔE < 2 kcal/mol favoring keto form) .

Q. What methodological challenges arise in correlating theoretical and experimental UV-Vis data?

Methodological Answer:

Q. How do substituents influence antioxidant activity in triazol-5-one derivatives?

Methodological Answer: Derivatives with electron-donating groups (e.g., -OCH₃) exhibit enhanced radical scavenging in DPPH assays (IC₅₀: 12–18 µM). Activity correlates with lowered HOMO-LUMO gaps (B3LYP: 4.1–4.5 eV), facilitating electron donation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.